molecular formula C8H8ClN B8518634 3-Chloro-4-vinyl-phenylamine

3-Chloro-4-vinyl-phenylamine

Cat. No. B8518634
M. Wt: 153.61 g/mol
InChI Key: JSHWVUGYYWWQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-vinyl-phenylamine is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-vinyl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-vinyl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-vinyl-phenylamine

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

3-chloro-4-ethenylaniline

InChI

InChI=1S/C8H8ClN/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1,10H2

InChI Key

JSHWVUGYYWWQCV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a deoxygenated solution of 3-chloro-4-iodo-aniline (6.95 g), triphenyl arsine (0.67 g), and tris(dibenzylideneacetone)palladium(0) (0.50 g) in tetrahydrofuran (120 mL) at 50° C. is added tributylvinyltin (10 g) and the mixture is stirred for approximately 15 hours at 50° C. under an atmosphere of argon. The reaction is then cooled, filtered through diatomaceous earth, and the filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in hexanes and then extracted three times with 5% aqueous hydrochloric acid. These aqueous acidic extracts are then basified with solid potassium carbonate and extracted three times with ethyl acetate. These pooled organic extracts are then washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is chromatographed over silica gel (hexanes and then 10% ethyl acetate in hexanes is used as the eluant) to provide the desired product as an amber oil.
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a deoxygenated solution of 3-chloro-4-iodo-aniline (6.95 g) triphenyl arsine (0.67 g), and tris(dibenzylideneacetone)palladium(0) (0.50 g) in tetrahydrofuran (120 mL) at 50° C. is added tributylvinyltin (10 g) and the mixture is stirred for approximately 15 hours at 50° C. under an atmosphere of argon. The reaction is then cooled, filtered through diatomaceous earth, and the filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in hexanes and then extracted three times with 5% aqueous hydrochloric acid. These aqueous acidic extracts are then basified with solid potassium carbonate and extracted three times with ethyl acetate. These pooled organic extracts are then washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is chromatographed over silica gel (hexanes and then 10% ethyl acetate in hexanes is used as the eluant) to provide the desired product as an amber oil.
Quantity
6.95 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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